molecular formula C13H15ClF3N3OS B12964920 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No.: B12964920
M. Wt: 353.79 g/mol
InChI Key: JIGMHOKYGUKQSI-UHFFFAOYSA-N
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Description

2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound featuring a trifluoromethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylthio group. One common method involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethylthio group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethyl sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C13H15ClF3N3OS

Molecular Weight

353.79 g/mol

IUPAC Name

2-[3-(trifluoromethylsulfanyl)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C13H14F3N3OS.ClH/c14-13(15,16)21-11-3-1-2-9(6-11)19-8-10-7-17-4-5-18(10)12(19)20;/h1-3,6,10,17H,4-5,7-8H2;1H

InChI Key

JIGMHOKYGUKQSI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F.Cl

Origin of Product

United States

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